molecular formula C14H14N2O2 B14781818 Isonixine; Nixyn

Isonixine; Nixyn

Cat. No.: B14781818
M. Wt: 242.27 g/mol
InChI Key: SJPMUIUVIBYFIU-UHFFFAOYSA-N
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Description

Isonixine (chemical name: 2,6-xylidide of 2-pyridone-3-carboxylic acid) is a non-steroidal anti-inflammatory drug (NSAID) marketed under the brand name Nixyn in Spain . It is synthesized via anomalous Ullman additions involving 2-chloronicotinic acid . Structurally, it belongs to the pyridone-carboxylic acid derivatives, distinguishing it from traditional NSAIDs like indomethacin or phenylbutazone.

Therapeutic Use: Isonixine is prescribed for pain and inflammation associated with musculoskeletal and joint disorders, administered orally or rectally at doses of 400 mg 2–4 times daily .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-oxo-3H-pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8,11H,1-2H3,(H,16,18)

InChI Key

SJPMUIUVIBYFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2C=CC=NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Isonixin involves specific chemical reactions and conditions. One common method includes the activation of isoniazid with diethoxymethyl acetate, followed by condensation with appropriate anilines . Another method involves the activation of substituted anilines by diethoxymethyl acetate and subsequent condensation with isoniazid . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Isonixin undergoes various chemical reactions, including:

Common reagents used in these reactions include diethoxymethyl acetate, anilines, and various catalysts. The major products formed from these reactions are derivatives of Isonixin with modified chemical properties .

Scientific Research Applications

Isonixin has a wide range of scientific research applications:

Comparison with Similar Compounds

Pharmacokinetics :

  • Absorption : Rapidly absorbed from the gastrointestinal tract, with an absorption half-life of 3.15 hours in rats .

Comparison with Similar Compounds

Kebuzone (Ketophenylbutazone)

Chemical Class : Pyrazolidine-dione derivative .
Structure : 4-(3-Oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione.
Therapeutic Use : Anti-inflammatory and analgesic agent for musculoskeletal conditions.

Key Differences :

Parameter Isonixine (Nixyn) Kebuzone
GI Toxicity No lesions even at 2000 mg/kg Higher risk of GI ulcers and bleeding
Hematologic Risks Not reported Associated with blood dyscrasias
Dosing Frequency 400 mg 2–4 times daily Typically lower due to toxicity concerns

Rationale : Kebuzone, a first-generation NSAID, shares anti-inflammatory efficacy but carries higher risks of adverse effects, particularly hematologic and GI complications, limiting its clinical utility compared to Isonixine.

Indomethacin

Chemical Class : Indole-acetic acid derivative.
Therapeutic Use : Neonatal ductus arteriosus closure, rheumatoid arthritis.

Key Differences :

Parameter Isonixine (Nixyn) Indomethacin
GI Tolerance Excellent; no ulceration High risk of GI toxicity
Renal Effects No nephrotoxicity reported Linked to acute kidney injury
Therapeutic Scope Musculoskeletal/joint disorders Broader (neonatal, autoimmune)

Rationale : Indomethacin’s broader applications are offset by its toxicity profile, whereas Isonixine’s safety advantages make it preferable for chronic inflammatory conditions.

2-Aminonicotinate Derivatives

Chemical Class: Piperazinyl-alkyl 2-aminonicotinates (e.g., compounds from ). Therapeutic Use: Analgesic and anti-inflammatory agents.

Key Differences :

Parameter Isonixine (Nixyn) 2-Aminonicotinate Derivatives
Structural Core Pyridone-carboxylic acid Nicotinic acid backbone
Pharmacokinetics Rapid renal clearance Limited data; likely hepatic metabolism
Clinical Data Robust preclinical and toxicity studies Early-stage research only

Rationale: While 2-aminonicotinates show promise in preclinical models, Isonixine’s established safety and efficacy profile give it a clinical edge.

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